Temozolomide Acid
Overview
Description
Temozolomide Acid, also known as TMZA, is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro . It is an imidazotetrazine derivative and is slightly soluble in water and aqueous acids .
Molecular Structure Analysis
The molecular structure and spectroscopic analysis of the Temozolomide molecule have been performed using the density functional theory in neutral and anion states as well as with the addition of DMSO solvent .Chemical Reactions Analysis
Temozolomide Acid (TMZA) is a metabolite of temozolomide (TMZ) with demonstrable anticancer activity in vitro. As a part of preclinical development, its hexyl ester (TMZE) has been synthesized for a potential topical delivery system .Physical And Chemical Properties Analysis
Temozolomide is an imidazotetrazine prodrug that is stable at acidic pH but undergoes spontaneous nonenzymatic hydrolysis at neutral or slightly basic pH .Scientific Research Applications
Temozolomide in Pituitary Tumors
Temozolomide, initially used in glioma treatment, has been effective in treating pituitary tumors since 2006. Its use led to significant improvement in 5-year overall and progression-free survival rates in aggressive pituitary adenomas and carcinomas. This underlines temozolomide's potential as a targeted therapy for pituitary tumors (Syro et al., 2018).
Resistance in Glioblastoma Multiforme
Temozolomide has been a standard treatment for glioblastoma multiforme (GBM), yet resistance remains a significant challenge. Resistance often arises due to over-expression of O6-methylguanine methyltransferase (MGMT) and DNA repair pathway deficits in GBM cells. This insight highlights the need for novel approaches to overcome temozolomide resistance in GBM (Lee, 2016).
Pharmacokinetics in Human Plasma
The pharmacokinetics of temozolomide, specifically its stability and analysis in human plasma, has been studied to optimize its use in treating brain cancers like glioblastoma multiforme and anaplastic astrocytoma. Understanding its behavior in plasma is crucial for effective dosing and treatment planning (Kim et al., 2001).
Mechanism of Action and Clinical Role
Temozolomide's mechanism of action involves DNA alkylation, making it a crucial chemotherapeutic drug for anaplastic astrocytoma and glioblastoma multiforme. Understanding this mechanism is vital for developing targeted therapies and improving treatment outcomes (Wesolowski et al., 2010).
Enhanced Apoptosis in Glioma Cells
Research shows that temozolomide can enhance apoptosis in human glioma cells. This is critical for developing more effective treatments for gliomas, especially when considering drug combinations and therapy strategies (Chen et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c1-10-6(14)11-2-7-3(5(12)13)4(11)8-9-10/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTMIOYTNALQAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150614 | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Temozolomide Acid | |
CAS RN |
113942-30-6 | |
Record name | Temozolomide acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113942306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Temozolomide acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-Oxoimidazo[5,1-d][1,2,3,5]Tetrazine-8-Carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEMOZOLOMIDE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M35A7FW55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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